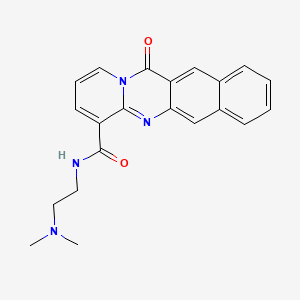

Bmh-21

Description

an RNA polymerase I inhibitor with potential antineoplastic properties

Structure

3D Structure

Propriétés

IUPAC Name |

N-[2-(dimethylamino)ethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2/c1-24(2)11-9-22-20(26)16-8-5-10-25-19(16)23-18-13-15-7-4-3-6-14(15)12-17(18)21(25)27/h3-8,10,12-13H,9,11H2,1-2H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYDVWIAGDJBEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC=CN2C1=NC3=CC4=CC=CC=C4C=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393157 | |

| Record name | bmh-21 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896705-16-1 | |

| Record name | 896705-16-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bmh-21 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 896705-16-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bmh-21: A Technical Guide to its Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Bmh-21 is a first-in-class small molecule that demonstrates significant anticancer activity by selectively targeting the machinery of ribosome biogenesis, a pathway frequently upregulated in malignant cells. It functions as a DNA intercalator with a high affinity for GC-rich sequences, which are prevalent in ribosomal DNA (rDNA). This targeted binding leads to the potent and specific inhibition of RNA Polymerase I (Pol I) transcription, the rate-limiting step in ribosome production. A key differentiator of this compound is its unique ability to induce the proteasome-dependent degradation of RPA194, the largest catalytic subunit of Pol I. The inhibition of Pol I transcription triggers a nucleolar stress response, which can subsequently activate p53-dependent apoptotic pathways. Crucially, this compound's mechanism is independent of the canonical DNA damage response (DDR), distinguishing it from many conventional DNA intercalating chemotherapeutics and offering a potential for a wider therapeutic window and reduced genotoxicity. This guide provides an in-depth overview of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Targeting RNA Polymerase I

This compound's primary mechanism involves a multi-step process initiated by its interaction with DNA and culminating in the shutdown of rRNA synthesis and subsequent cell death.

DNA Intercalation and Specificity for Ribosomal DNA

This compound is a planar, heterocyclic small molecule that functions as a DNA intercalator.[1] Molecular modeling and experimental data show that it preferentially binds to and stacks between GC base pairs.[1] Since human ribosomal DNA (rDNA) genes are characterized by a high GC content, this compound exhibits a strong binding preference for these regions.[2][3] This selective binding to rDNA is the foundational step for its specific inhibition of Pol I transcription.[2][3]

Inhibition of RNA Polymerase I Transcription

By intercalating into the rDNA template, this compound directly obstructs the Pol I transcription machinery. This interference inhibits multiple stages of transcription, including initiation, promoter escape, and elongation.[4] The physical block created by this compound leads to a decrease in the transcription elongation rate and an increase in paused Pol I complexes on the rDNA.[4] This potent and rapid repression of rRNA synthesis is a central feature of its anticancer activity.[2][3]

Induction of RPA194 Degradation

A unique and defining characteristic of this compound is its ability to cause the rapid, proteasome-dependent degradation of RPA194 (the human ortholog of POLR1A), the large catalytic subunit of the Pol I holoenzyme.[2][3][5] While the inhibition of transcription is the primary event resulting from DNA intercalation, the subsequent degradation of RPA194 ensures a sustained shutdown of the ribosome biogenesis pathway.[2][3] This degradation of a key enzymatic component is a novel modality for a small molecule inhibitor and correlates strongly with cancer cell killing.[2][5]

Independence from the DNA Damage Response (DDR)

Unlike many DNA intercalating agents used in chemotherapy, this compound does not activate the major DNA damage response (DDR) pathways.[1][5][6] Studies have shown that this compound does not induce the phosphorylation of H2AX (γH2AX), a key biomarker for DNA double-strand breaks.[6] Furthermore, its activity is independent of the key DDR kinases ATM, ATR, and DNA-PKcs.[5][6][7] This suggests that this compound's therapeutic action is not mediated by causing widespread genotoxic stress, which could translate to a more favorable safety profile compared to conventional DNA damaging agents.[5]

Downstream Cellular Consequences

The inhibition of Pol I transcription and the resulting disruption of ribosome biogenesis trigger a cascade of downstream events that collectively contribute to this compound's anticancer effects.

Nucleolar Stress Response

The nucleolus is the primary site of ribosome synthesis, and its structural integrity is dependent on active Pol I transcription. This compound-mediated inhibition of Pol I leads to a rapid disintegration of nucleolar structure, a phenomenon known as nucleolar stress.[2] This is characterized by the segregation of nucleolar components and the relocalization of key nucleolar proteins, such as nucleolin (NCL), nucleophosmin (NPM), and fibrillarin (FBL), from the nucleolus to the nucleoplasm.[2][8]

p53 Pathway Activation and Apoptosis

Nucleolar stress is a potent activator of the p53 tumor suppressor pathway. The disruption of the nucleolus leads to the release of ribosomal proteins that can bind to and inhibit MDM2, an E3 ubiquitin ligase that targets p53 for degradation. In ovarian cancer cells, this compound treatment has been shown to decrease MDM2 expression and increase the protein levels of total p53 and its activated form, phosphorylated at Serine 15.[8] The activation of p53, in turn, upregulates the expression of pro-apoptotic proteins like BAX, leading to the activation of caspase-3 and the induction of apoptosis.[8] While this compound can leverage this p53-dependent pathway, its potent growth-inhibitory effects are also observed in p53-mutant or null cancer cells, indicating the existence of p53-independent mechanisms of cell death.[1][2]

Cell Cycle Arrest

This compound treatment can also lead to significant alterations in cell cycle progression. In SKOV3 ovarian cancer cells, this compound induced a marked dose-dependent increase in the percentage of cells arrested in the G2/M phase of the cell cycle.[8] This arrest prevents damaged cells from proceeding with mitosis, further contributing to the molecule's antiproliferative effects.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound from various studies.

Table 1: In Vitro Efficacy of this compound | Parameter | Cell Line / System | IC50 / GI50 Value | Reference | | :--- | :--- | :--- | :--- | | Cell Viability (IC50) | A375 (Melanoma) | 0.7 µM | | | | Human Diploid Fibroblasts | 1.9 µM | | | | Primary Human Melanocytes | ≥40 µM | | | Growth Inhibition (GI50) | NCI60 Panel (Mean) | 160 nM |[2] | | | NCI60 (TP53 wild-type) | 110 nM |[2] | | | NCI60 (TP53 mutant) | 205 nM |[2] | | Molecular Event (IC50) | 47S rRNA Transcript Inhibition | In vitro system | 60 nM | | | | RPA194 Degradation | U2OS (Osteosarcoma) | 0.05 µM |[9] | | | Nucleolin Translocation | U2OS (Osteosarcoma) | 0.07 µM |[9] |

Table 2: Effect of this compound on Cell Cycle Distribution in SKOV3 Cells (24h treatment)

| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Reference |

|---|---|---|---|---|

| Control | 62.1 ± 2.5 | 29.8 ± 1.9 | 8.1 ± 1.2 | [8] |

| This compound (1 µM) | 55.4 ± 2.1 | 28.5 ± 1.7 | 16.1 ± 1.5 | [8] |

| This compound (2 µM) | 48.2 ± 2.3 | 25.1 ± 1.8 | 26.7 ± 2.1 | [8] |

| This compound (4 µM) | 39.5 ± 1.9 | 22.3 ± 1.5 | 38.2 ± 2.4 | [8] |

Data presented as mean ± SD.

Visualizations of Pathways and Processes

Signaling and Mechanistic Pathways

Caption: Mechanism of this compound action in cancer cells.

Experimental Workflow

Caption: Typical experimental workflow for studying this compound effects.

Logical Relationships

Caption: Logical flow of this compound's core mechanism and outcomes.

Key Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. Researchers should optimize conditions for their specific cell lines and experimental set-ups.

Cell Viability Assay (WST-1 or MTT)

-

Cell Plating: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a control.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of WST-1 or MTT reagent to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C. For MTT, a solubilization buffer must be added after this step.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.

Western Blotting for Protein Expression

-

Cell Treatment and Lysis: Plate cells in 6-well plates, grow to 70-80% confluency, and treat with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse using 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Clear the lysates by centrifugation at ~14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a specific primary antibody (e.g., anti-RPA194, anti-p53, anti-cleaved caspase-3) overnight at 4°C with gentle agitation.

-

Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.

-

Visualization: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system or X-ray film. Use a loading control like GAPDH or β-actin for normalization.

Flow Cytometry for Cell Cycle Analysis

-

Cell Preparation: Treat cells in 6-well plates with this compound for the desired duration (e.g., 24 hours). Harvest both adherent and floating cells and collect them by centrifugation.

-

Fixation: Wash the cell pellet once with PBS. Resuspend the cells in ~500 µL of PBS and, while vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolve the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a distinct and targeted mechanism of action. By specifically inhibiting Pol I transcription—a process upon which cancer cells are highly dependent—and uniquely causing the degradation of RPA194, this compound induces potent anticancer effects through nucleolar stress, apoptosis, and cell cycle arrest. Its independence from the DNA damage response pathway is a significant advantage, potentially minimizing the genotoxic side effects associated with many standard chemotherapies.

Future research should continue to explore the p53-independent cell death mechanisms induced by this compound, which could be crucial for treating cancers with mutant or deleted TP53. Further investigation into potential synergistic combinations with other anticancer agents, particularly those that do not rely on DNA damage, could yield novel and more effective treatment strategies. The continued development of this compound and its analogues holds considerable promise for the targeted therapy of a broad range of malignancies.

References

- 1. oncotarget.com [oncotarget.com]

- 2. A Targeting Modality for Destruction of RNA Polymerase I that Possesses Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. researchgate.net [researchgate.net]

- 5. A targeting modality for destruction of RNA polymerase I that possesses anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA intercalator this compound inhibits RNA polymerase I independent of DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits viability and induces apoptosis by p53-dependent nucleolar stress responses in SKOV3 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

Unveiling Bmh-21: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Potent RNA Polymerase I Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Bmh-21, a first-in-class small molecule inhibitor of RNA Polymerase I (Pol I). This compound has emerged as a significant tool for cancer research and a potential therapeutic agent due to its potent and selective activity against the machinery of ribosome biogenesis, a critical pathway for cancer cell proliferation. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical development of novel anticancer therapeutics.

Discovery of a Novel p53 Activator with a Unique Mechanism

This compound was initially identified through a high-throughput, cell-based screen for novel activators of the p53 tumor suppressor pathway.[1] Subsequent investigations into its mechanism of action revealed that, unlike many p53 activators that function by inducing DNA damage, this compound operates through a distinct pathway.[1][2][3] It was found to induce nucleolar stress, a cellular response to the inhibition of ribosome biogenesis.[1][3] This pivotal discovery shifted the focus of this compound research towards its role as a specific inhibitor of RNA Polymerase I, the dedicated enzyme responsible for transcribing ribosomal RNA (rRNA) genes within the nucleolus.[1][2][4]

Potent and Broad-Spectrum Anticancer Activity

Comprehensive screening against the National Cancer Institute's 60 human cancer cell line panel (NCI60) demonstrated that this compound exhibits potent growth-inhibitory activity across a wide range of cancer types, with a mean GI50 of 160 nM.[4] The compound also displayed a significant therapeutic window, being over 90-fold more potent against cancer cells compared to normal human primary cells.[4] In vivo studies have further validated its antitumor potential, showing significant repression of tumor growth in human melanoma and colon cancer xenograft models in mice, without causing significant toxicity at effective doses.[4][5]

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity in various assays.

| Assay | Cell Line | Parameter | Value | Reference |

| rRNA Synthesis Inhibition | A375 | IC50 | 60 nM | [4] |

| NCI60 Cancer Screen | Mean | GI50 | 160 nM | [4] |

| Nucleolar Reorganization (NCL) | U2OS | IC50 | 0.07 µM | [6] |

| RPA194 Degradation | U2OS | IC50 | 0.05 µM | [6] |

| In Vivo Efficacy | Model | Dosage | Outcome | Reference |

| Human Melanoma Xenograft (A375) | Mouse | 25 mg/kg and 50 mg/kg | Reduced tumor growth and Ki67 proliferation index | [4] |

| Human Colon Cancer Xenograft (HCT116) | Mouse | 50 mg/kg (i.p. daily for 6 days) | Significantly inhibited tumor growth | [4][5] |

Mechanism of Action: A Multi-faceted Inhibition of Pol I

The primary mechanism of action of this compound is the direct inhibition of Pol I-mediated transcription.[6][7][8][9] This is achieved through a multi-step process that distinguishes it from other Pol I inhibitors.

-

DNA Intercalation: this compound is a planar, heterocyclic molecule that preferentially intercalates into GC-rich DNA sequences.[2][4] The ribosomal DNA (rDNA) genes are notably rich in GC content, providing a selective target for this compound accumulation.[4][7]

-

Inhibition of Pol I Transcription: The intercalation of this compound into the rDNA template directly impedes the progression of the Pol I enzyme. This leads to the inhibition of all major phases of transcription, including initiation, promoter escape, and elongation.[7][10] The elongation phase has been identified as being particularly sensitive to this compound treatment, resulting in a decreased transcription elongation rate and an increase in paused Pol I complexes on the rDNA.[7][10][11]

-

Degradation of RPA194: A striking and unique consequence of this compound treatment is the subsequent proteasome-dependent degradation of RPA194, the largest catalytic subunit of the Pol I holoenzyme.[2][3][4] The stalling of Pol I elongation complexes is thought to trigger a cellular checkpoint that marks RPA194 for destruction.[8] This degradation further ensures the sustained inhibition of rRNA synthesis.

-

Nucleolar Stress and p53 Activation: The inhibition of rRNA synthesis and the disruption of nucleolar integrity lead to a state of "nucleolar stress." This, in turn, activates downstream signaling pathways, including the p53 tumor suppressor pathway, contributing to the compound's anticancer effects.[1]

Caption: Signaling pathway of this compound action.

Experimental Protocols

Synthesis of this compound (N-[2-(Dimethylamino)ethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide)

The synthesis of this compound is achieved through a straightforward amide coupling reaction.

Materials:

-

12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid

-

N,N-dimethylethylenediamine

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Cold water

Procedure:

-

To a solution of 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid (1 equivalent) and TBTU (1.5 equivalents) in DMF, add DIPEA (3 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add N,N-dimethylethylenediamine (1.5 equivalents) to the reaction mixture.

-

Continue stirring for 16 hours at room temperature.

-

Pour the reaction mixture into cold water with stirring to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry to yield this compound as an orange solid.

This protocol is adapted from Colis et al., J. Med. Chem. 2014, 57, 11, 4950–4961.

rRNA Synthesis Assay (Metabolic Labeling with ³H-uridine)

This assay measures the rate of newly synthesized rRNA by incorporating a radiolabeled precursor.

Materials:

-

Cancer cell lines (e.g., A375)

-

Complete cell culture medium

-

This compound

-

[5, 6-³H]-uridine

-

Total RNA isolation kit

-

Agarose gel electrophoresis reagents

-

Scintillation counter

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 4 hours).

-

For the final 2 hours of treatment, add [5, 6-³H]-uridine to the culture medium.

-

After the labeling period, wash the cells and isolate total RNA using a commercial kit.

-

Separate the total RNA on an agarose gel.

-

Excise the bands corresponding to the 47S precursor rRNA and mature rRNA species.

-

Quantify the amount of incorporated radioactivity in the excised gel slices using a scintillation counter.

-

Calculate the IC50 value for the inhibition of rRNA synthesis.

This is a generalized protocol based on descriptions in Peltonen et al., Cancer Cell. 2014, 25(1), 77-90.

Caption: Experimental workflow for this compound.

Logical Relationships in this compound's Anticancer Activity

The anticancer efficacy of this compound is a direct consequence of its targeted disruption of ribosome biogenesis, a process on which cancer cells are highly dependent to sustain their rapid growth and proliferation.

Caption: Logical flow of this compound's anticancer effect.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted cancer therapies. Its unique mechanism of action, involving the direct inhibition of RNA Polymerase I and the subsequent degradation of its catalytic subunit, offers a novel strategy to selectively target the vulnerabilities of cancer cells. The potent and broad-spectrum anticancer activity, coupled with a favorable therapeutic window, underscores the potential of this compound and its derivatives for further preclinical and clinical development. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound analogs, identifying predictive biomarkers for patient stratification, and exploring combination therapies to enhance its therapeutic efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. DNA intercalator this compound inhibits RNA polymerase I independent of DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Structure−Activity Relationships of Pyridoquinazolinecarboxamides as RNA Polymerase I Inhibitors | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and cytotoxic activity of N-(2-diethylamino)ethylcarboxamide and other derivatives of 10H-quindoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The small-molecule this compound directly inhibits transcription elongation and DNA occupancy of RNA polymerase I in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery and Evaluation of Novel Angular Fused Pyridoquinazolinonecarboxamides as RNA Polymerase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The small-molecule this compound directly inhibits transcription elongation and DNA occupancy of RNA polymerase I in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-[2-(dimethylamino)ethyl]-N-methyl-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide | C22H22N4O2 | CID 90644366 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bmh-21 Binding to GC-rich DNA Sequences: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bmh-21 is a first-in-class small molecule that demonstrates significant anticancer activity by targeting the machinery of ribosome biogenesis. This planar tetracyclic compound functions as a DNA intercalator with a pronounced preference for GC-rich sequences, a characteristic that drives its primary mechanism of action: the inhibition of RNA Polymerase I (Pol I) transcription. By binding to the GC-rich ribosomal DNA (rDNA) repeats within the nucleolus, this compound triggers a cascade of events including the inhibition of rRNA synthesis, induction of nucleolar stress, and the proteasome-dependent degradation of the largest catalytic subunit of Pol I, RPA194. This ultimately leads to cell cycle arrest and apoptosis in rapidly proliferating cancer cells, which are heavily reliant on ribosome production. This technical guide provides an in-depth overview of the binding of this compound to GC-rich DNA, its molecular consequences, and the experimental methodologies used to elucidate its function.

Mechanism of Action

This compound exerts its biological effects through a multi-step process initiated by its interaction with DNA.[1][2][3] Molecular modeling and experimental data have shown that this compound, a planar heterocyclic small molecule, intercalates into double-stranded DNA, stacking between GC base pairs.[1] Its positively charged sidechain is thought to interact with the DNA backbone, further stabilizing the complex.[1] This binding preference for GC-rich sequences is critical to its selective action against Pol I transcription, as ribosomal DNA genes have a high frequency of these sequences.[2]

The intercalation of this compound into rDNA has several profound consequences:

-

Inhibition of Pol I Transcription: this compound directly inhibits multiple stages of Pol I transcription, including initiation, promoter escape, and elongation.[4][5] This leads to a rapid and potent repression of rRNA synthesis.[2] In vitro transcription assays have confirmed the direct inhibitory effect of this compound on Pol I activity.[2]

-

Induction of Nucleolar Stress: The blockade of Pol I transcription by this compound leads to the disintegration of the nucleolus, a phenomenon known as nucleolar stress.[1][6] This is characterized by the segregation and translocation of key nucleolar proteins such as nucleophosmin (NPM) and nucleolin (NCL) from the nucleolus to the nucleoplasm.[2][3]

-

Degradation of RPA194: A unique characteristic of this compound is its ability to induce the proteasome-dependent degradation of RPA194, the large catalytic subunit of the Pol I holoenzyme.[1][2] This degradation is correlated with the cancer cell-killing efficacy of the compound.[2]

-

p53 Activation: this compound was initially identified as a potent activator of the p53 pathway.[2] The nucleolar stress induced by this compound is a key trigger for p53 activation, contributing to its apoptotic effects.[3] However, this compound also demonstrates potent growth repression in p53-null and mutant cell lines, indicating the existence of p53-independent mechanisms of action.[2]

Intriguingly, despite being a DNA intercalator, this compound does not activate the canonical DNA damage response (DDR) pathways, such as the phosphorylation of H2AX, a key biomarker of DNA damage.[1][7] This distinguishes it from many conventional chemotherapeutic agents that also function as DNA intercalators.[1]

Signaling Pathway of this compound Induced Nucleolar Stress

Caption: Signaling cascade initiated by this compound binding to GC-rich rDNA.

Interaction with G-Quadruplex DNA

Recent studies have revealed another layer of complexity in the mechanism of action of this compound. In addition to its intercalating properties, this compound and its analogues have been shown to be effective binders of G-quadruplex structures present in the promoter regions of oncogenes, such as c-MYC.[8][9] This interaction can lead to the downregulation of c-MYC expression, which in turn contributes to the perturbation of nuclear functions and the inhibition of Pol I activity, given the role of c-MYC in regulating ribosome biogenesis.[8][9] This suggests that G-quadruplex binding may be a primary event in the cascade leading to Pol I inhibition and apoptosis.[9]

Quantitative Data

The following tables summarize the quantitative data regarding the activity of this compound from various studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | GI₅₀ (nM) | IC₅₀ (µM) for RPA194 Degradation | IC₅₀ (µM) for NCL Translocation | Reference |

| NCI60 Panel (mean) | Various | 160 | - | - | [2] |

| TP53 wild-type (mean) | Various | 110 | - | - | [2] |

| TP53 mutant (mean) | Various | 205 | - | - | [2] |

| U2OS | Osteosarcoma | - | 0.05 | 0.07 | [10] |

Table 2: Inhibition of rRNA Synthesis by this compound

| Cell Line | Concentration (µM) | Duration (hr) | Inhibition of de novo rRNA synthesis | Reference |

| A375 | 1 | 3 | Significant reduction | [2] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with GC-rich DNA and its cellular effects.

Fluorescent Intercalator Displacement (FID) Assay

This assay is used to determine the DNA sequence selectivity of this compound.

Principle: A fluorescent intercalator (e.g., ethidium bromide) is displaced from DNA upon binding of a competing ligand (this compound), resulting in a decrease in fluorescence.

Protocol:

-

Prepare solutions of various hairpin oligonucleotides with different GC content.

-

Add a fluorescent intercalator to the DNA solutions and measure the baseline fluorescence.

-

Titrate this compound into the DNA-dye complex.

-

Measure the fluorescence intensity at each titration point.

-

The decrease in fluorescence indicates the displacement of the fluorescent dye by this compound, and the extent of this decrease reflects the binding affinity for the specific DNA sequence.

In Vitro RNA Polymerase I Transcription Assay

This assay directly measures the effect of this compound on the transcriptional activity of Pol I.

Principle: A DNA template containing a Pol I promoter is transcribed by purified Pol I in the presence of radiolabeled nucleotides. The resulting radiolabeled RNA is then visualized by autoradiography.

Protocol:

-

Set up in vitro transcription reactions containing a DNA template with a Pol I promoter, purified Pol I, and transcription factors.

-

Add varying concentrations of this compound or a vehicle control to the reactions.

-

Initiate transcription by adding a mixture of NTPs, including a radiolabeled nucleotide (e.g., [α-³²P]GTP).

-

Incubate the reactions to allow for transcription.

-

Stop the reactions and purify the RNA products.

-

Separate the RNA products by gel electrophoresis.

-

Visualize the radiolabeled transcripts by autoradiography and quantify the band intensities to determine the level of Pol I inhibition.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the occupancy of Pol I on rDNA in cells treated with this compound.

Principle: Cells are treated with a crosslinking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., RPA194) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR or analyzed by next-generation sequencing (ChIP-seq).

Protocol:

-

Treat cells with this compound or a vehicle control for the desired time.

-

Crosslink protein-DNA complexes using formaldehyde.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an antibody against a Pol I subunit (e.g., RPA194).

-

Reverse the crosslinks and purify the immunoprecipitated DNA.

-

Quantify the amount of specific DNA sequences (e.g., regions of the rDNA gene) using quantitative PCR (qPCR). A decrease in the amount of immunoprecipitated rDNA in this compound-treated cells indicates reduced Pol I occupancy.

Experimental Workflow for ChIP-seq Analysis of this compound's Effect on Pol I Occupancy

Caption: Workflow for analyzing Pol I occupancy on rDNA using ChIP-seq.

Cell Viability Assay (WST-1)

This assay is used to measure the cytotoxic effects of this compound on cancer cell lines.

Principle: The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 hours).

-

Add WST-1 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance of the formazan product using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ or IC₅₀ value.

Logical Relationships in this compound's Mechanism of Action

The following diagram illustrates the logical flow of events following the interaction of this compound with cancer cells.

Caption: Logical flow of this compound's mechanism from binding to apoptosis.

Conclusion

This compound represents a promising class of anticancer agents that exploit the reliance of cancer cells on ribosome biogenesis. Its preferential binding to GC-rich DNA sequences, particularly within rDNA, triggers a unique mechanism of Pol I inhibition and degradation that leads to potent and selective cancer cell killing. The elucidation of its dual interaction with both duplex and G-quadruplex DNA structures opens new avenues for the design and development of more specific and effective Pol I inhibitors. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and its derivatives in preclinical and clinical settings.

References

- 1. oncotarget.com [oncotarget.com]

- 2. A Targeting Modality for Destruction of RNA Polymerase I that Possesses Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits viability and induces apoptosis by p53-dependent nucleolar stress responses in SKOV3 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The small-molecule this compound directly inhibits transcription elongation and DNA occupancy of RNA polymerase I in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The small-molecule this compound directly inhibits transcription elongation and DNA occupancy of RNA polymerase I in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. c-MYC G-quadruplex binding by the RNA polymerase I inhibitor this compound and analogues revealed by a combined NMR and biochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

A Technical Guide to BMH-21-Mediated Degradation of RPA194

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the small molecule BMH-21 and its distinct mechanism of action involving the targeted degradation of RPA194, the largest catalytic subunit of RNA Polymerase I (Pol I). This document synthesizes key findings on the molecular interactions, cellular consequences, and experimental methodologies relevant to the study of this compound, offering a valuable resource for professionals in oncology research and drug development.

Introduction: Targeting Ribosome Biogenesis in Cancer

Cancer cells exhibit an elevated demand for protein synthesis to sustain their rapid growth and proliferation. This metabolic reprogramming results in a dependency on robust ribosome biogenesis, the process of which is initiated and rate-limited by the transcription of ribosomal DNA (rDNA) into ribosomal RNA (rRNA) by RNA Polymerase I. The large catalytic subunit of the Pol I holoenzyme, RPA194 (also known as POLR1A), is therefore a critical component of this process.[1][2][3][4][5]

This compound is a potent, first-in-class small molecule inhibitor of Pol I transcription.[2][6] It was identified as a promising anti-cancer agent with broad and potent activity across numerous cancer cell lines.[1][7] A unique characteristic that distinguishes this compound from other Pol I inhibitors is its ability to induce the rapid, proteasome-dependent degradation of RPA194.[1][6] This guide delves into the specifics of this mechanism, presenting quantitative data, detailed experimental protocols, and visual pathways to fully elucidate the effect of this compound on RPA194.

Core Mechanism of Action

This compound exerts its anti-cancer effects through a multi-step process that culminates in the destruction of the Pol I catalytic subunit and the cessation of ribosome biogenesis.

-

DNA Intercalation: this compound is a planar heterocyclic small molecule that functions as a DNA intercalator. It preferentially binds to GC-rich sequences, which are highly abundant in the rDNA genes located in the nucleolus.[1][8][9][10]

-

Inhibition of Pol I Transcription: By binding to rDNA, this compound obstructs the Pol I transcription machinery, potently and rapidly repressing rRNA synthesis.[1][11] This inhibition leads to a state of "nucleolar stress."[8][12]

-

Induction of RPA194 Degradation: Critically, the transcription stress induced by this compound triggers a unique cellular response: the selective degradation of the RPA194 subunit.[1][6] This effect is not observed with other Pol I inhibitors like Actinomycin D.[6][11] The degradation is mediated by the ubiquitin-proteasome system.[1][11][13]

-

Independence from DNA Damage Response (DDR): Despite being a DNA intercalator, this compound's activity and its induction of RPA194 degradation occur independently of the canonical DNA damage response pathways (e.g., ATM, ATR, DNA-PKcs).[6][8][14][15] This is a significant distinction from many conventional chemotherapeutic intercalating agents.

-

Correlation with Cancer Cell Death: A strong correlation has been established between the this compound-mediated decrease in RPA194 levels and the loss of cancer cell viability, highlighting this degradation as a key cytotoxic mechanism.[1][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on RPA194 degradation and related cellular processes as reported in the literature.

Table 1: Dose-Dependent Effect of this compound on RPA194 Degradation

| Cell Line | This compound Concentration | Incubation Time | RPA194 Degradation (% of Control) | Reference |

|---|---|---|---|---|

| U2OS | 1 µM | 3 h | Significant Degradation | [8] |

| U2OS | ≥ 5 µM | 3 h | Potent Degradation | [8] |

| A375 | 1 µM | 3 h | Significant Degradation | [8][14] |

| A375 | 10 µM | 3 h | ~80% Reduction |[11] |

Note: The inactive analogue, BMH-21a1, showed no effect on RPA194 expression.[1] A derivative, LI-216, was over 20-fold less potent than this compound in causing RPA194 degradation.[8][14]

Table 2: Time-Course of this compound-Induced Effects in A375 Cells (1 µM)

| Time Point | Event | Reference |

|---|---|---|

| 15 min | Abrogation of nascent RNA synthesis | [1] |

| 30 min | Noticeable translocation of Nucleolin (NCL) | [1] |

| 1 hour | RPA194 observed in nucleolar caps | [1] |

| 2-3 hours | Onset of RPA194 degradation (measured by Western blot and Immunofluorescence) |[1] |

Table 3: RPA194 Half-Life Analysis in A375 Cells

| Treatment | RPA194 Half-life | Reference |

|---|---|---|

| Cycloheximide (CHX) only | > 8 hours | [1] |

| CHX + this compound (1 µM) | ~ 3 hours |[1] |

Table 4: Correlation Between this compound Effects and Cancer Cell Viability

| Correlation Measured | Pearson Coefficient (r) | Significance | Reference |

|---|---|---|---|

| This compound-mediated decrease of RPA194 vs. reduced cancer cell viability | 0.882 | Very Strong Association | [1] |

| this compound ability to decrease cell viability vs. basal rRNA synthetic activity | -0.492 | Moderate Association |[1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to study the effects of this compound on RPA194.

This protocol is used to measure changes in total RPA194 protein levels.

-

Cell Lysis:

-

Treat cultured cells (e.g., A375, U2OS) with desired concentrations of this compound for specified time periods.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, collect lysates, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% gradient SDS-polyacrylamide gel.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against RPA194 (e.g., Santa Cruz Biotechnology, sc-48385) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Use a loading control antibody (e.g., GAPDH, Nucleolin) to ensure equal protein loading.

-

This method visualizes the amount and location of RPA194 within the cell.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips and treat with this compound as required.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with the primary RPA194 antibody for 1-2 hours.

-

Wash with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Counterstain nuclei with DAPI.

-

-

Imaging:

-

Mount coverslips onto microscope slides.

-

Image using a confocal or high-content imaging microscope.

-

Quantify fluorescence intensity per cell/nucleus using imaging software.

-

This assay determines the rate of protein degradation.

-

Treatment:

-

Treat cells with cycloheximide (a protein synthesis inhibitor) in the presence or absence of this compound (e.g., 1 µM).

-

-

Time Course Collection:

-

Collect cell lysates at various time points after treatment (e.g., 0, 2, 4, 6, 8 hours).

-

-

Analysis:

-

Perform Western blotting for RPA194 as described in Protocol 4.1.

-

Quantify band intensities and normalize to the 0-hour time point.

-

Plot the remaining RPA194 levels over time to calculate the protein's half-life.[1]

-

This experiment confirms the involvement of the proteasome in RPA194 degradation.

-

Pre-treatment:

-

Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours.

-

-

This compound Treatment:

-

Add this compound to the media (while maintaining the proteasome inhibitor) and incubate for the desired time (e.g., 3-4 hours).

-

-

Analysis:

-

Collect lysates and perform Western blotting for RPA194.

-

A rescue of this compound-induced RPA194 degradation in the presence of MG132 indicates that the degradation is proteasome-dependent.[11]

-

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for Western blot analysis.

Caption: Logical relationship of this compound effects.

Conclusion

This compound represents a novel class of anti-cancer compounds that function by targeting the fundamental process of ribosome biogenesis. Its unique ability to not only inhibit RNA Polymerase I transcription but also to induce the specific, proteasome-mediated degradation of the catalytic subunit RPA194 marks a significant departure from other transcription inhibitors. The strong correlation between RPA194 degradation and cell death underscores this pathway's therapeutic potential. The data and protocols presented in this guide offer a comprehensive framework for researchers to further investigate this mechanism and explore the development of agents that exploit this distinct vulnerability in cancer cells.

References

- 1. A Targeting Modality for Destruction of RNA Polymerase I that Possesses Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ScholarWorks @ UTRGV - Research Symposium: Clinical significance of targeting ribosome biogenesis in pancreatic cancer therapy [scholarworks.utrgv.edu]

- 4. researchgate.net [researchgate.net]

- 5. genecards.org [genecards.org]

- 6. Small-Molecule Targeting of RNA Polymerase I Activates a Conserved Transcription Elongation Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 8. oncotarget.com [oncotarget.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. This compound inhibits viability and induces apoptosis by p53-dependent nucleolar stress responses in SKOV3 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of an E3 ligase that targets the catalytic subunit of RNA Polymerase I upon transcription stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA intercalator this compound inhibits RNA polymerase I independent of DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Early Anti-Tumorigenic Properties of Bmh-21

This document provides a comprehensive overview of the foundational research into the anti-cancer properties of this compound, a first-in-class small molecule inhibitor of RNA Polymerase I (Pol I). The information is compiled from early studies, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound is a planar, tetracyclic small molecule that acts as a DNA intercalator with a preference for GC-rich sequences.[1][2] This property allows it to selectively target ribosomal DNA (rDNA), which is highly GC-rich.[2] The primary mechanism of its anti-tumorigenic action is the potent and rapid inhibition of RNA Polymerase I (Pol I) transcription, the rate-limiting step in ribosome biogenesis.[2][3][4] Cancer cells, with their high demand for protein synthesis to support rapid growth and proliferation, are particularly dependent on upregulated Pol I activity, making it a promising therapeutic target.[4][5][6]

The inhibition of Pol I by this compound is multi-faceted, affecting transcription initiation, promoter escape, and elongation.[3][7] A unique and critical consequence of this inhibition is the induction of proteasome-dependent degradation of RPA194, the largest catalytic subunit of the Pol I holoenzyme.[2][8][9] This degradation, correlated with cancer cell death, distinguishes this compound from other Pol I inhibitors.[2][8]

This cascade of events triggers significant nucleolar stress, characterized by the segregation and reorganization of nucleolar proteins.[10][11] While this compound was initially discovered in a screen for p53-activating compounds, its cytotoxic effects and the induction of nucleolar stress are largely independent of p53 status.[1][2][10] Instead, p53 activation is a downstream consequence of the ribotoxic stress response.[10][11] Notably, despite being a DNA intercalator, this compound does not typically activate the canonical DNA damage response (DDR) pathways, a feature that differentiates it from many conventional chemotherapeutic agents.[1][5][12][13]

Caption: Mechanism of this compound inducing nucleolar stress and apoptosis.

Quantitative Data on Anti-Tumorigenic Activity

This compound has demonstrated broad and potent anti-cancer activity across a wide range of human cancer cell lines and in preclinical in vivo models.

In Vitro Anti-Proliferative Activity

This compound was evaluated against the National Cancer Institute's 60 human tumor cell line panel (NCI60) and showed potent activity against all 9 tumor types tested.[14][15]

Table 1: Summary of this compound In Vitro Activity

| Assay Type | Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Growth Inhibition | NCI60 Panel | Potent, broad-spectrum activity against leukemia, melanoma, colon, CNS, renal, prostate, ovarian, breast, and lung cancer cell lines. | [2][14] |

| IC₅₀ Values | NCI60 Panel | The median IC₅₀ value across the panel was approximately 0.3 µM. | [2] |

| Cell Viability (MTT) | SKOV3, Bel-7402, HeLa | Dose-dependent decrease in viability with 24h treatment at 1, 2, and 4 µM. | [11] |

| DNA Replication | A375 Melanoma | Potent inhibition of DNA replication, measured by 5-BrdU incorporation, after 24h treatment with 0.5 µM this compound. | [2] |

| Apoptosis | SKOV3 | Dose-dependent induction of apoptosis. | [11] |

| Cell Cycle | HCT116, SaOS-2 | Increased sub-G1 fraction, indicating apoptosis, and altered S and G2-M phase distribution, independent of p53 status. |[10] |

In Vivo Anti-Tumor Efficacy

Studies using mouse xenograft models have confirmed the anti-tumor activity of this compound in vivo.

Table 2: Summary of this compound In Vivo Efficacy in Xenograft Models

| Tumor Model | Mouse Strain | Treatment Details | Outcome | Reference |

|---|---|---|---|---|

| Human Melanoma | N/A | 25 mg/kg and 50 mg/kg | Potent antitumor activity and reduced Ki67 proliferation index. | [2] |

| HCT116 Colorectal Carcinoma | N/A | Daily, 50 mg/kg | Significant repression of tumor growth (p < 0.0001). |[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these early findings. The following protocols are synthesized from the descriptions in the cited literature.

Cell Viability and Proliferation Assays

MTT Assay (as per[11])

-

Cell Plating: Seed cells (e.g., SKOV3, Bel-7402, HeLa) in 96-well plates at a density of 5x10³ cells/well and culture for 24 hours.

-

Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 2, 4, 8, 16 µM) for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the supernatant and add 150 µL of DMSO to each well. Shake for 10 minutes to dissolve formazan crystals.

-

Measurement: Read the absorbance at 490 nm using a microplate reader.

BrdU Incorporation Assay (as per[2])

-

Cell Treatment: Treat cells (e.g., A375 melanoma) with the desired concentration of this compound (e.g., 0.5 µM) for 24 hours.

-

BrdU Labeling: Pulse-label the cells with 5-bromo-2'-deoxyuridine (BrdU) for a specified period (e.g., 1-2 hours) before harvesting.

-

Fixation and Permeabilization: Harvest, fix, and permeabilize the cells according to standard protocols.

-

Staining: Stain cells with an anti-BrdU antibody and a DNA dye (e.g., Propidium Iodide).

-

Analysis: Analyze the cell population using a flow cytometer to quantify the percentage of cells in the S-phase (replicating cells).

rRNA Synthesis Assay (5-FUrd Incorporation)

This assay measures de novo rRNA synthesis, a direct indicator of Pol I activity.

Caption: Workflow for measuring rRNA synthesis via 5-FUrd incorporation.

Protocol (as per[10])

-

Cell Culture: Grow cells on coverslips in a culture dish.

-

Treatment: Incubate cells with this compound (e.g., 10 µM) or a control vehicle for 3 hours. A positive control like Actinomycin D (50 ng/mL) can be used.

-

Labeling: For the final 30 minutes of incubation, add 5-fluorouridine (5-FUrd) to the media to label nascent rRNA.

-

Fixation & Staining: Fix the cells, permeabilize, and perform immunofluorescence using an antibody that detects incorporated 5-FUrd (e.g., an anti-BrdU antibody).

-

Analysis: Acquire images via fluorescence microscopy and quantify the mean fluorescence intensity within the nucleoli to determine the level of de novo rRNA synthesis.

Western Blot for RPA194 Degradation

This protocol is essential to confirm the unique mechanism of this compound.

-

Cell Lysis: Treat cells with this compound for the desired time and concentration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against RPA194 overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study

This protocol outlines the general steps for assessing in vivo efficacy.

Caption: General experimental workflow for a mouse xenograft study.

Protocol (as per[2])

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1-5 x 10⁶ HCT116 cells) into the flank of immunocompromised mice.

-

Tumor Growth: Monitor mice until tumors reach a palpable, measurable size (e.g., 8-13 days post-implantation).

-

Group Randomization: Randomize mice into control (vehicle) and treatment groups.

-

Drug Administration: Administer this compound daily via a suitable route (e.g., intraperitoneal injection) at a specified dose (e.g., 50 mg/kg).

-

Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor animal body weight and general health.

-

Endpoint: Continue the experiment for a predetermined duration or until tumors in the control group reach a maximum allowed size.

-

Analysis: At the endpoint, excise tumors for weighing and further analysis, such as immunohistochemistry for proliferation markers (Ki67). Compare tumor growth between groups using appropriate statistical tests (e.g., Two-way ANOVA).

References

- 1. oncotarget.com [oncotarget.com]

- 2. A Targeting Modality for Destruction of RNA Polymerase I that Possesses Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The small-molecule this compound directly inhibits transcription elongation and DNA occupancy of RNA polymerase I in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. hopkinsmedicine.org [hopkinsmedicine.org]

- 7. The small-molecule this compound directly inhibits transcription elongation and DNA occupancy of RNA polymerase I in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. This compound inhibits viability and induces apoptosis by p53-dependent nucleolar stress responses in SKOV3 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RNA Polymerase I Is Uniquely Vulnerable to the Small-Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 15. Compound active against a range of cancers | MDedge [mdedge.com]

Bmh-21 and the Activation of the p53 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bmh-21 is a novel small molecule that has garnered significant interest in cancer research due to its potent antitumor activities. This technical guide provides an in-depth exploration of the core mechanism of this compound, focusing on its ability to activate the p53 tumor suppressor pathway. By intercalating into GC-rich regions of ribosomal DNA (rDNA), this compound specifically inhibits RNA Polymerase I (Pol I) transcription, leading to nucleolar stress. This, in turn, disrupts the MDM2-p53 feedback loop, resulting in the stabilization and activation of p53. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mode of action.

Introduction

The p53 tumor suppressor protein plays a critical role in maintaining genomic stability and preventing tumor development. Its activation in response to cellular stress can lead to cell cycle arrest, apoptosis, or senescence. Consequently, small molecules that can effectively activate the p53 pathway are of significant therapeutic interest. This compound was identified through a high-throughput screen for p53-activating compounds and has since been characterized as a potent inhibitor of ribosome biogenesis. Unlike many DNA-damaging agents that activate p53, this compound's mechanism is independent of the canonical DNA damage response pathways, offering a potentially more targeted therapeutic approach. This guide will delve into the molecular intricacies of this compound-mediated p53 activation.

Mechanism of Action: From rDNA to p53

The primary molecular target of this compound is the machinery of ribosome biogenesis, specifically the transcription of ribosomal RNA (rRNA) by RNA Polymerase I (Pol I). The process unfolds in a cascade of events:

-

DNA Intercalation: this compound is a planar, heterocyclic molecule that preferentially intercalates into GC-rich DNA sequences. The ribosomal DNA (rDNA) genes, which encode for rRNA, are notably rich in GC content, making them a prime target for this compound binding.

-

Inhibition of RNA Polymerase I: By binding to rDNA, this compound physically obstructs the progression of Pol I during transcription elongation. This leads to a rapid and potent inhibition of rRNA synthesis. This compound has been shown to inhibit all three phases of Pol I transcription: initiation, promoter escape, and elongation, with the elongation phase being particularly sensitive.

-

Degradation of RPA194: A unique consequence of this compound's action is the proteasome-dependent degradation of the largest catalytic subunit of Pol I, RPA194 (also known as POLR1A). This degradation is a key event in the cellular response to this compound-induced Pol I inhibition.

-

Nucleolar Stress: The inhibition of rRNA synthesis and the degradation of RPA194 lead to a state of "nucleolar stress." This is characterized by the disruption of the nucleolus, the site of ribosome biogenesis, and the relocalization of several nucleolar proteins, such as nucleophosmin (NPM) and nucleolin (NCL), from the nucleolus to the nucleoplasm.

-

p53 Activation: The nucleolar stress response is a potent activator of the p53 pathway. Under normal conditions, the E3 ubiquitin ligase MDM2 binds to p53, targeting it for proteasomal degradation and keeping its levels low. During nucleolar stress, ribosomal proteins, which are no longer being incorporated into new ribosomes, are released and can bind to MDM2. This interaction inhibits MDM2's ability to ubiquitinate p53. Consequently, p53 is stabilized, accumulates in the nucleus, and becomes transcriptionally active, leading to the expression of its target genes involved in cell cycle arrest and apoptosis. Studies have shown that this compound treatment leads to a dose-dependent decrease in MDM2 levels and a corresponding increase in the levels of total p53 and its phosphorylated, active form (p-p53-Ser15).

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and activity of this compound from various studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| NCI60 Panel | Various | Mean GI₅₀ | 160 nM | |

| U2OS | Osteosarcoma | IC₅₀ (RPA194 degradation) | 0.05 µM | |

| U2OS | Osteosarcoma | IC₅₀ (NCL translocation) | 0.07 µM | |

| A375 | Melanoma | IC₅₀ (Cell Viability) | 0.7 µM | |

| HDF | Human Diploid Fibroblasts | IC₅₀ (Cell Viability) | 1.9 µM | |

| Primary Melanocytes | Normal | IC₅₀ (Cell Viability) | ≥40 µM | |

| HIMEC | Microvascular Endothelial | IC₅₀ (Cell Viability) | 2.7 µM |

Table 2: this compound Effect on p53 Pathway Components in SKOV3 Ovarian Cancer Cells

| This compound Concentration | MDM2 Protein Level (Fold Change) | p53 Protein Level (Fold Change) | p-p53 (Ser15) Protein Level (Fold Change) | Reference |

| 0.5 µM | ~0.8 | ~1.5 | ~2.0 | |

| 1.0 µM | ~0.6 | ~2.0 | ~3.5 | |

| 2.0 µM | ~0.4 | ~2.5 | ~4.5 |

Table 3: Kinetics of this compound Induced Cellular Responses in A375 Melanoma Cells

| Cellular Response | Time to Onset | Reference |

| Inhibition of nascent RNA synthesis | 15 minutes | |

| Translocation of Nucleolin (NCL) | 30 minutes | |

| RPA194 degradation | 2-3 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Cell Viability Assay (WST-1)

This protocol is adapted for determining the effect of this compound on cancer cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

-

Absorbance Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for p53 Pathway Proteins

This protocol details the detection of p53, p-p53 (Ser15), and MDM2.

-

Cell Lysis: Treat cells with this compound at various concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p-p53 (Ser15), MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Immunofluorescence Staining for Nucleolar Stress Markers

This protocol is for visualizing the subcellular localization of nucleolar proteins like Nucleolin (NCL).

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against NCL diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBST.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) in the dark for 1 hour at room temperature.

-

Counterstaining: Wash with PBST and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mounting and Imaging: Wash with PBST and mount the coverslips on microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope.

Visualizations

Signaling Pathway of this compound Mediated p53 Activation

Caption: this compound inhibits Pol I, leading to nucleolar stress, MDM2 inhibition, and p53 activation.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's impact on cell viability and the p53 pathway.

Conclusion

This compound represents a promising class of anticancer agents that activate the p53 tumor suppressor pathway through a distinct mechanism of action. By targeting the fundamental process of ribosome biogenesis via Pol I inhibition, this compound induces nucleolar stress, which serves as the upstream signal for p53 stabilization and activation. This mode of action, which is independent of the conventional DNA damage response, may offer a therapeutic advantage in certain cancer contexts. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar compounds. The continued investigation into the intricate interplay between ribosome biogenesis and tumor suppression is a vibrant area of cancer research with the potential to yield novel and effective cancer therapies.

Methodological & Application

Bmh-21: Application Notes and Protocols for a Novel RNA Polymerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bmh-21 is a potent and selective small molecule inhibitor of RNA Polymerase I (Pol I) transcription, a critical process for ribosome biogenesis that is frequently upregulated in cancer cells to sustain their high proliferation rates.[1][2] By intercalating into GC-rich sequences, particularly within ribosomal DNA (rDNA), this compound disrupts Pol I function, leading to nucleolar stress, p53 activation, and ultimately, cancer cell death.[3] A distinguishing feature of this compound is its ability to induce the proteasome-dependent degradation of the largest catalytic subunit of Pol I, RPA194, an effect that strongly correlates with its cytotoxic activity.[2] Notably, the anticancer effects of this compound are largely independent of the DNA damage response, offering a unique mechanism of action compared to other DNA intercalating agents.[3][4]

These application notes provide a comprehensive guide for the use of this compound in a laboratory setting, including detailed protocols for key experiments to assess its biological activity.

Mechanism of Action

This compound exerts its anticancer effects through a multi-step process that ultimately cripples the cell's ability to produce ribosomes, essential machinery for protein synthesis and cell growth.

Caption: Mechanism of action of this compound in cancer cells.

Data Presentation

In Vitro Efficacy of this compound

This compound has demonstrated potent growth-inhibitory and cytotoxic effects across a wide range of cancer cell lines. The tables below summarize key quantitative data from various studies.

Table 1: Growth Inhibition (GI₅₀) of this compound in NCI60 Cancer Cell Lines

| Cell Line | Tissue Origin | GI₅₀ (nM) |

| Mean | - | 160 |

| TP53 Wild-Type | Various | (Range) |

| TP53 Mutant | Various | (Range) |

Data adapted from studies on the NCI60 panel. The mean GI₅₀ highlights broad-spectrum activity. This compound's efficacy is largely independent of p53 status.[3]

Table 2: Cytotoxicity (IC₅₀) of this compound in Various Cell Lines

| Cell Line | Cell Type | IC₅₀ (µM) |

| U2OS | Human Osteosarcoma | 0.05 |

| A375 | Human Melanoma | 0.7 |

| Human Diploid Fibroblasts | Normal Fibroblast | 1.9 |

| Primary Human Melanocytes | Normal Melanocyte | ≥40 |

| HIMEC | Human Intestinal Microvascular | 2.7 |

| 47S rRNA transcript | (in vitro transcription) | 0.06 |

Data compiled from multiple sources, showcasing the selectivity of this compound for cancer cells over some normal cell types.[5]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in a laboratory setting.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell-based and in vitro assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Calculate the amount of DMSO required to achieve a desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 360.41 g/mol .

-

Aseptically weigh the this compound powder and dissolve it in the calculated volume of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Cell Viability Assays (WST-1 or MTT)

Objective: To determine the effect of this compound on the metabolic activity and viability of cultured cells.

Caption: Workflow for cell viability assays.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

WST-1 or MTT reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

For WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Gently shake the plate for 1 minute.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

For MTT Assay:

-

Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-